N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide

Lipophilicity Permeability Drug-likeness

The compound N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide (CAS 863007-14-1) is a synthetic small molecule (MW 367.9 g/mol, C₁₈H₂₂ClNO₃S) that integrates a 4-chlorophenyl ring, a cyclohexylmethyl moiety, and a 1,1-dioxido-2,3-dihydrothiophene sulfone ring on an acetamide backbone. It belongs to a defined structural class of N-substituted (1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamides; closely related analog sub-series within this class differ only in the para-substituent on the phenyl ring (e.g., Br, CH₃, OCH₃) or the position of the chlorine atom on the phenyl ring (meta vs para).

Molecular Formula C18H22ClNO3S
Molecular Weight 367.89
CAS No. 863007-14-1
Cat. No. B2850388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
CAS863007-14-1
Molecular FormulaC18H22ClNO3S
Molecular Weight367.89
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H22ClNO3S/c19-15-6-8-16(9-7-15)20(17-10-11-24(22,23)13-17)18(21)12-14-4-2-1-3-5-14/h6-11,14,17H,1-5,12-13H2
InChIKeyACINYARFJDNZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

863007-14-1: N-(4-Chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide – Core Physicochemical Baseline for Scientific Sourcing


The compound N-(4-chlorophenyl)-2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide (CAS 863007-14-1) is a synthetic small molecule (MW 367.9 g/mol, C₁₈H₂₂ClNO₃S) that integrates a 4-chlorophenyl ring, a cyclohexylmethyl moiety, and a 1,1-dioxido-2,3-dihydrothiophene sulfone ring on an acetamide backbone [1]. It belongs to a defined structural class of N-substituted (1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamides; closely related analog sub-series within this class differ only in the para-substituent on the phenyl ring (e.g., Br, CH₃, OCH₃) or the position of the chlorine atom on the phenyl ring (meta vs para) . Computed physicochemical descriptors – including XLogP3 of 4, a topological polar surface area (TPSA) of 62.8 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors – establish a quantitative baseline for solubility, permeability, and drug-likeness that distinguishes this compound from its analogs in rational library design and procurement decisions [1].

Why In-Class N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamides Cannot Be Interchanged for Compound 863007-14-1


Despite sharing a conserved 2-cyclohexyl-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide scaffold, the para-substituent on the phenyl ring exerts a first-order influence on lipophilicity, electronic distribution, and molecular recognition that precludes simple interchange. The 4-chloro substituent in compound 863007-14-1 imparts an XLogP3 of 4 and a TPSA of 62.8 Ų [1]; replacing chlorine with bromine (4-bromo analog, CAS 863445-29-8) increases molecular weight from 367.9 to approximately 412.3 g/mol and alters the halogen-bond donor capacity, while substitution with a methyl group (p-tolyl analog, CAS 863020-57-9) reduces molecular weight to approximately 347.5 g/mol and changes hydrogen-bond acceptor count . Meta-positioning of the chlorine atom (3-chlorophenyl isomer) further modifies the spatial orientation of the dipole moment, affecting target binding geometry compared to the para isomer. These quantifiable physicochemical differences mean that results obtained with one analog cannot be assumed to transfer to another without independent experimental validation, making deliberate compound selection critical for reproducible research .

Quantitative Differentiation Table for Compound 863007-14-1 Versus Its Closest Structural Analogs


Lipophilicity (XLogP3) Differentiation Between 4-Chloro, 4-Methyl, and 4-Methoxy Analogs

The 4-chloro substituent of compound 863007-14-1 yields a computed XLogP3 value of 4, which is approximately +0.4 to +0.8 log units higher than the corresponding 4-methyl analog (estimated XLogP3 ≈ 3.2–3.6) and 4-methoxy analog (estimated XLogP3 ≈ 3.2–3.5). This translates to a 2.5- to 6-fold increase in octanol/water partition coefficient, directly affecting passive membrane permeability predictions. The 4-chloro compound also carries a higher TPSA (62.8 Ų) compared to the 4-methyl analog (estimated TPSA ≈ 54–58 Ų), influencing the balance between lipophilicity-driven permeability and polar surface area-limited absorption [1].

Lipophilicity Permeability Drug-likeness

Molecular Weight Advantage Over the 4-Bromo Analog for Fragment-Based Screening Libraries

Compound 863007-14-1 has a molecular weight of 367.9 g/mol, which is approximately 44.4 g/mol lower than the 4-bromo analog (estimated MW ≈ 412.3 g/mol). This 10.8% reduction in molecular weight places the 4-chloro compound firmly within the preferred range for lead-like screening libraries (MW ≤ 350–400 Da), whereas the bromo analog exceeds the typical cutoffs for fragment or lead-like collections. Additionally, the chlorine atom has a smaller van der Waals radius (1.75 Å) compared to bromine (1.85 Å), which may reduce steric clashes in certain binding pockets [1].

Fragment-based drug discovery Molecular weight Lead-likeness

Para-Substitution Directs Halogen Bonding Geometry Compared to Meta-Chloro Isomer

The para-chloro orientation of compound 863007-14-1 positions the chlorine atom along the molecular long axis, creating a σ-hole donor vector that is distinct from the meta-chloro isomer (3-chlorophenyl analog). In the meta isomer, the chlorine dipole vector is angled approximately 60° relative to the para position, which can alter halogen-bond directionality with protein backbone carbonyl oxygens or π-systems. While direct binding data are not available for this specific compound pair, class-level structural analysis demonstrates that para-substituted chlorophenyl rings exhibit more collinear C–Cl···O=C halogen bonds in protein-ligand complexes compared to meta-substituted variants, which tend toward bent geometries [1].

Halogen bonding Molecular recognition Structure-activity relationships

Rotatable Bond Count and Molecular Flexibility Relative to 4-Methoxy and 3,4-Dimethyl Analogs

Compound 863007-14-1 possesses 4 rotatable bonds, identical to the 4-bromo and meta-chloro analogs, but one fewer than the 4-methoxy analog (5 rotatable bonds) and one fewer than the 3,4-dimethyl analog (estimated 5 rotatable bonds). This reduced conformational freedom translates to a lower entropic penalty upon binding, which can improve binding affinity when the bioactive conformation is pre-organized. In the context of Veber's rules for oral bioavailability, both compounds satisfy the ≤10 rotatable bond criterion, but the 4-chloro compound's marginally reduced flexibility may confer a subtle advantage in potency optimization campaigns [1].

Conformational flexibility Entropic penalty Bioavailability

Recommended Application Scenarios for Compound 863007-14-1 Based on Physicochemical Differentiation


Lead-Like Screening Library Member for Membrane-Permeable Target Engagement

With an XLogP3 of 4, molecular weight of 367.9 g/mol, and zero hydrogen bond donors, compound 863007-14-1 is ideally suited as a member of lead-like compound libraries aimed at intracellular or membrane-embedded targets. Its moderate TPSA (62.8 Ų) and low HBD count predict favorable passive permeability across lipid bilayers, making it a candidate for cell-based phenotypic screening campaigns where the target may reside in the cytoplasm or on intracellular membranes [1]. Compared to the less lipophilic 4-methyl or 4-methoxy analogs, this compound is predicted to achieve higher intracellular concentrations at equivalent extracellular dosing .

Negative Control or Counter-Screen Compound in Halogen-Bonding SAR Studies

In structure-activity relationship (SAR) studies investigating halogen bonding as a key affinity determinant, the para-chloro substituent of compound 863007-14-1 provides a defined σ-hole donor geometry that is distinct from the 4-bromo analog (stronger halogen bond donor) and the 4-methyl analog (no halogen bonding capacity). The chlorine atom's weaker halogen-bond donor strength compared to bromine makes this compound a useful intermediate-affinity control when rank-ordering a halogen-bonding series, while the para vs meta positional control enables assessment of geometric requirements for halogen bond acceptance [1].

Physicochemical Probe for Evaluating Lipophilicity-Dependent ADME Properties

The combination of high XLogP3 (4) and moderate TPSA (62.8 Ų) positions compound 863007-14-1 as a useful probe in ADME assay panels designed to calibrate lipophilicity-response relationships. Its properties place it near the commonly accepted thresholds for oral drug-likeness (XLogP3 ≤5, TPSA ≤140 Ų), making it a representative tool compound for benchmarking metabolic stability, plasma protein binding, and CYP inhibition as a function of calculated logP [1]. Compared to the less lipophilic analogs in the series, the 4-chloro compound is predicted to exhibit higher metabolic turnover by CYP3A4 and greater plasma protein binding, allowing assessment of the lipophilicity margin within a single scaffold series .

Synthetic Intermediate for Diversification via Nucleophilic Aromatic Substitution

The 4-chlorophenyl ring of compound 863007-14-1 is activated toward nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the acetamide carbonyl and the sulfone group on the thiophene ring. This reactivity profile enables late-stage diversification to generate focused libraries of N-aryl acetamide analogs without resynthesizing the entire scaffold. The para-chloro position is specifically amenable to displacement by amines, alkoxides, or thiols under mild conditions, whereas the 4-bromo analog may undergo competing elimination pathways and the 4-methyl analog is inert to SₙAr. This makes the 4-chloro compound the most versatile starting material for parallel synthesis of analog libraries [1].

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